2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H15NO3 It is a derivative of pyrroline, a five-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrroline derivatives with formylating agents. One common method is the formylation of 3-pyrroline-1-carboxylic acid tert-butyl ester using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 2-Formyl-3-pyrroline-1-carboxylic acid
Reduction: 2-Hydroxymethyl-3-pyrroline-1-carboxylic acid tert-butyl ester
Substitution: Various substituted pyrroline derivatives
Scientific Research Applications
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-2-pyrroline-1-carboxylic acid methyl ester
- 2-Formyl-3-pyrroline-1-carboxylic acid ethyl ester
- 2-Formyl-3-pyrroline-1-carboxylic acid isopropyl ester
Uniqueness
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester is unique due to its specific ester group, which provides distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role. Additionally, the tert-butyl ester group offers increased stability compared to other ester derivatives, making it more suitable for certain applications.
Properties
IUPAC Name |
tert-butyl 2-formyl-2,5-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,7-8H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPTEVVNFVKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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